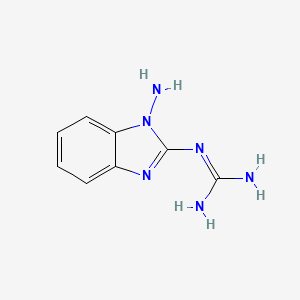

N-(1-Amino-1h-benzimidazol-2-yl)guanidine

Description

N-(1-Amino-1H-benzimidazol-2-yl)guanidine is a guanidine derivative featuring a benzimidazole core substituted with an amino group and a guanidine moiety. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The guanidine group enhances its basicity and ability to participate in hydrogen bonding, which is critical for interactions with biological targets such as enzymes and nucleic acids . Its synthesis typically involves condensation reactions of benzimidazole precursors with guanidine derivatives under controlled conditions, though specific protocols may vary .

Properties

IUPAC Name |

2-(1-aminobenzimidazol-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c9-7(10)13-8-12-5-3-1-2-4-6(5)14(8)11/h1-4H,11H2,(H4,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDQSUVRJCRGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501256227 | |

| Record name | Guanidine, N-(1-amino-1H-benzimidazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096985-99-6 | |

| Record name | Guanidine, N-(1-amino-1H-benzimidazol-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096985-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine, N-(1-amino-1H-benzimidazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Amino-1h-benzimidazol-2-yl)guanidine typically involves the condensation of 1,2-diaminobenzene with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring . The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Substitution Reactions

The amino and guanidine groups undergo nucleophilic substitution with electrophilic reagents. A notable example is its reaction with sulfonyl chlorides:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Methylbenzenesulfonyl chloride | Ethanol, triethylamine, reflux (3–5 h) | Sulfonamide derivative | 82–89% |

This reaction proceeds via nucleophilic attack of the guanidine nitrogen on the sulfonyl chloride, forming a stable sulfonamide bond. The product’s crystal structure reveals intramolecular hydrogen bonds (N–H···N) that stabilize the conformation.

Condensation Reactions

The compound participates in condensation with carbonyl-containing reagents to form fused heterocycles:

| Reagent | Conditions | Product | Key Intermediates | Reference |

|---|---|---|---|---|

| 4-Pyridinecarbaldehyde | Ethanol, reflux (2–4 h) | 4-Heteryl-triazinobenzimidazole | Piperidine-mediated intermediates |

Mechanistic studies show that the reaction involves:

-

Michael addition of the amino group to the aldehyde.

-

Cyclization via intramolecular nucleophilic attack.

Cyclization and Heterocycle Formation

Interaction with α,β-unsaturated carbonyl compounds leads to pyrimidine derivatives:

| Reagent | Conditions | Product | Key Steps | Reference |

|---|---|---|---|---|

| Ethyl α-cyano-β-(dimethylamino)acrylate | DMF-DMA, 80°C | 2-Aminobenzothiazolyl pyrimidine | Michael addition → Cyclization → Elimination |

Mechanism:

-

Step 1: Michael addition of the guanidine’s NH group to the α,β-unsaturated carbonyl.

-

Step 2: Intramolecular cyclization forms a six-membered pyrimidine ring.

-

Step 3: Elimination of dimethylamine completes aromatization .

Metal Complexation

The guanidine moiety coordinates with transition metals, forming stable complexes:

| Metal Salt | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| Cu(II) acetate | Methanol, room temperature | Octahedral Cu(II)-guanidine complex | Anticancer research |

These complexes exhibit enhanced bioactivity compared to the parent compound, particularly in kinase inhibition assays.

Mechanistic Pathways

Quantum chemical calculations (DFT-B3LYP/6-311++G**) reveal that the 3,4-dihydro tautomer is the most stable form in aqueous media, influencing reactivity. Key findings include:

Scientific Research Applications

Chemical Properties and Mechanism of Action

N-(1-Amino-1h-benzimidazol-2-yl)guanidine belongs to the benzimidazole family, known for their diverse biological activities. The compound primarily acts as an allosteric activator of human glucokinase (GK), which plays a crucial role in glucose metabolism. By enhancing GK activity, this compound can potentially lead to a hypoglycemic effect , making it a candidate for treating type 2 diabetes.

Medicinal Chemistry

This compound has been investigated for its antimicrobial , anticancer , and antihypertensive properties:

- Antimicrobial Activity : Studies suggest that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial effects against various pathogens. For instance, research indicated that certain benzimidazole derivatives showed enhanced activity against Trichinella spiralis, outperforming conventional drugs like albendazole and ivermectin .

- Anticancer Potential : The compound has also demonstrated moderate antiproliferative activity against breast cancer cells (MCF-7). This activity is attributed to its ability to interfere with tubulin polymerization, a critical process in cell division .

Biological Research

The compound's ability to modulate glucose metabolism positions it as a promising candidate for diabetes research. Its role as an allosteric activator of GK suggests potential applications in developing treatments aimed at enhancing insulin sensitivity and controlling blood sugar levels.

Material Science

In materials science, this compound serves as a precursor for synthesizing novel materials and catalysts. Its unique chemical structure allows it to participate in various chemical reactions, including oxidation and substitution reactions, leading to the development of new functional materials .

Case Study 1: Antiparasitic Activity

A series of studies focused on synthesizing new benzimidazole derivatives aimed at combating parasitic infections. These compounds exhibited superior efficacy against T. spiralis, showcasing the potential of this compound in developing effective antiparasitic therapies. The introduction of hydroxyl groups significantly enhanced the anthelmintic activity of these derivatives .

Case Study 2: Antioxidant Properties

Research has also highlighted the antioxidant capabilities of benzimidazole derivatives, including this compound. These compounds not only target parasites but also improve the antioxidant status in infected hosts, suggesting dual therapeutic benefits .

Mechanism of Action

The mechanism of action of N-(1-Amino-1h-benzimidazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Selected Guanidine Derivatives

Key Observations :

- Substituent Effects: The presence of electron-withdrawing groups (e.g., -Cl, -NO₂) or extended alkyl chains influences solubility, bioavailability, and target affinity. For example, the chloro-substituted analog (2-(6-Chloro-1H-benzimidazol-2-yl)guanidine) exhibits higher lipophilicity (LogP = 2.39) compared to the parent compound .

- Core Heterocycle: Benzimidazole-based derivatives (e.g., this compound) show stronger π-π stacking interactions in crystal structures than pyridine-based analogs, enhancing stability .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: this compound forms intramolecular N–H⋯N bonds and intermolecular C–H⋯O interactions in crystals, stabilizing its supramolecular architecture .

- Solubility : Polar solvents like DMSO stabilize tautomeric forms (e.g., 3a and 3b in ) via solvation effects, as shown by DFT calculations (B3LYP/6-31G*) .

Biological Activity

N-(1-Amino-1H-benzimidazol-2-yl)guanidine is a compound belonging to the benzimidazole class, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C₈H₁₀N₆

- Molecular Mass : 190.21 g/mol

- CAS Registry Number : 2096985-99-6

This compound primarily acts as an allosteric activator of human glucokinase (GK), a key enzyme in glucose metabolism. By activating GK, this compound enhances glycolysis and promotes glucose uptake, potentially leading to a hypoglycemic effect , making it a candidate for type 2 diabetes therapy.

Antimicrobial and Antiviral Properties

Research has indicated that this compound exhibits promising antimicrobial and antiviral activities . It has been studied for its effectiveness against various pathogens, suggesting potential applications in treating infections.

Anticancer Activity

The compound's interaction with cancer cells has been explored, particularly regarding its ability to inhibit tumor growth. Its structural similarity to other benzimidazole derivatives has led to investigations into its effects on cancer cell lines, including breast cancer cells . The mechanism appears to involve interference with cellular pathways critical for tumor proliferation.

Diabetes Management

Due to its role as a glucokinase activator, this compound is being evaluated for its potential in managing diabetes. The activation of GK can enhance insulin secretion and improve glucose homeostasis, making it a candidate for further clinical studies in diabetes treatment.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidine | NHE inhibition | Cardioprotective effects |

| 2-Guanidinobenzimidazole (2GBI) | Hv1 channel inhibition | Neuroprotective potential |

| 5-(2-Methoxyphenyl)furan-2-yl-carbonylguanidine | Hypoxia-induced cell death inhibition | Inhibits intracellular Ca²⁺ overload |

Study on Glucokinase Activation

A study highlighted the activation of glucokinase by this compound, demonstrating enhanced glucose metabolism in vitro. This suggests that compounds activating GK may provide therapeutic benefits in metabolic disorders.

Anticancer Research

In vitro assays have shown that derivatives of benzimidazole exhibit significant antiproliferative effects against various cancer cell lines. The specific effects of this compound warrant further investigation to elucidate its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. How can the synthesis of N-(1-Amino-1H-benzimidazol-2-yl)guanidine be optimized for reproducibility?

- Methodological Answer : A reflux-based synthesis using 1-(1H-benzimidazol-2-yl)guanidine and 4-methylbenzenesulfonyl chloride in ethanol with triethylamine as a catalyst yields crystalline products. Key steps include controlled heating (6 hours), filtration of precipitated solids, and recrystallization to improve purity. Monitoring reaction completion via TLC and optimizing solvent ratios (e.g., ethanol volume) ensures reproducibility .

Q. What techniques are recommended for structural characterization of N-(1-Amino-1H-benzimidazol-2-yl)guanidine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and hydrogen-bonding networks. For example, intramolecular N–H⋯N hydrogen bonds form S(6) rings, while intermolecular C–H⋯O and π-π stacking (3.41 Å) stabilize the crystal lattice. Pair SC-XRD with FTIR to validate functional groups (e.g., guanidine NH stretches) .

Q. How can biological activity assays be designed for guanidine derivatives like N-(1-Amino-1H-benzimidazol-2-yl)guanidine?

- Methodological Answer : Use in vitro DNA-binding assays (e.g., UV-Vis titration, ethidium bromide displacement) to assess intercalation or groove-binding affinity. For cytotoxicity, employ MTT assays on cancer cell lines. Molecular docking (AutoDock Vina) against DNA topoisomerase or kinase targets can predict mechanisms .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in N-(1-Amino-1H-benzimidazol-2-yl)guanidine crystals influence supramolecular assembly?

- Methodological Answer : Graph set analysis (Bernstein’s formalism) reveals that N–H⋯O and C–H⋯O interactions generate 3D frameworks. Intramolecular S(6) rings and π-π stacking (3.41 Å) between benzimidazole rings contribute to stability. Use Mercury software to visualize and quantify these interactions from CIF files .

Q. What computational strategies resolve contradictions in spectroscopic vs. crystallographic data for guanidine derivatives?

- Methodological Answer : Discrepancies in NH stretching frequencies (FTIR vs. XRD) arise from dynamic vs. static environments. Apply DFT calculations (B3LYP/6-311++G**) to model hydrogen bonds in gas vs. solid phases. Compare simulated IR spectra with experimental data to reconcile differences .

Q. How can coordination chemistry of N-(1-Amino-1H-benzimidazol-2-yl)guanidine be exploited for metal chelate synthesis?

- Methodological Answer : React the ligand with transition metals (e.g., Cu(II), Fe(III)) in methanol/water under inert atmosphere. Characterize chelates via ESI-MS, UV-Vis (d-d transitions), and cyclic voltammetry. XANES/EXAFS can confirm metal-ligand coordination geometry .

Q. What refinements in SHELX programs improve accuracy in crystallographic analysis of guanidine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.